

Application of 2-(Tributylstannyl)thiazole in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: **2-(Tributylstannyl)thiazole**

Cat. No.: **B110552**

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Introduction

2-(Tributylstannyl)thiazole is a versatile organotin reagent that serves as a crucial building block in medicinal chemistry for the synthesis of complex bioactive molecules. Its primary application lies in the palladium-catalyzed Stille cross-coupling reaction, enabling the formation of carbon-carbon bonds between the thiazole ring and various organic electrophiles. The thiazole moiety is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets. This document provides detailed application notes, experimental protocols, and data on the use of **2-(tributylstannyl)thiazole** in the synthesis of medicinally relevant compounds, particularly those targeting cancer.

Key Applications in Medicinal Chemistry

The principal utility of **2-(tributylstannyl)thiazole** in medicinal chemistry is the introduction of the thiazole ring into a target molecule. This is most efficiently achieved through the Stille cross-coupling reaction. The resulting 2-substituted thiazoles are integral components of various classes of therapeutic agents.

1. Synthesis of Anticancer Agents:

The thiazole ring is a key pharmacophore in several potent anticancer drugs. **2-(Tributylstannyl)thiazole** provides a convergent and efficient means to construct these complex molecules.

- **Tubulin Polymerization Inhibitors:** The epothilones are a class of microtubule-stabilizing agents with potent anticancer activity. The thiazole side chain of these molecules is critical for their biological function. The Stille coupling of a **2-(tributylstannyl)thiazole** derivative with a vinyl iodide fragment of the epothilone macrocycle is a key step in the total synthesis of these natural products and their analogues.^{[1][2]} For instance, the methylthiothiazole analogue of epothilone B, a highly potent derivative, was synthesized via a Stille coupling with a 72% yield.^[2]
- **Kinase Inhibitors:** Many thiazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. These include inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src kinase, and Cyclin-Dependent Kinases (CDKs). The synthesis of these inhibitors often involves the coupling of **2-(tributylstannyl)thiazole** with a suitable aryl or heteroaryl halide.

2. Precursor for Bioactive Organotin Compounds:

While less common, **2-(tributylstannyl)thiazole** can also serve as a precursor for organotin compounds that may possess inherent biological activities, including antitumor, antibacterial, and antiviral properties.

Data Presentation

The following tables summarize quantitative data for representative compounds synthesized using **2-(tributylstannyl)thiazole** or its derivatives, highlighting their biological activities.

Table 1: Cytotoxicity of Thiazole-Containing Anticancer Agents

Compound	Cancer Cell Line	IC50 (µM)	Reference
Methylthiazole Epothilone B	A549 (Lung)	0.0018	[2]
Methylthiazole Epothilone B	HCT-116 (Colon)	0.0015	[2]
Methylthiazole Epothilone B	PC-3 (Prostate)	0.0021	[2]
Bis-thiazole Derivative 5	A549 (Lung)	37.3 ± 6.8 (µg/mL)	[3]
Bis-thiazole Derivative 5	C6 (Glioma)	11.3 ± 1.2 (µg/mL)	[3]
Phenylthiazole Derivative 4c	MCF-7 (Breast)	2.57 ± 0.16	[4]
Phenylthiazole Derivative 4c	HepG2 (Liver)	7.26 ± 0.44	[4]

Table 2: Kinase Inhibitory Activity of Thiazole Derivatives

Compound	Target Kinase	IC50 (µM)	Reference
Phenylthiazole Derivative 4c	VEGFR-2	0.15	[4]

Experimental Protocols

General Protocol for Stille Cross-Coupling of 2-(Tributylstannyl)thiazole with an Aryl Halide

This protocol provides a general procedure for the palladium-catalyzed Stille coupling reaction. Reaction conditions, including catalyst, ligand, solvent, and temperature, may require optimization for specific substrates.

Materials:

- **2-(Tributylstannylyl)thiazole** (1.0 equiv)
- Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}_2(\text{dba})_3$) (0.05 equiv)
- Ligand (if required, e.g., AsPh_3) (0.2 equiv)
- Copper(I) iodide (CuI) (optional, as a co-catalyst) (1.0 equiv)
- Anhydrous and degassed solvent (e.g., DMF, THF, or toluene)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, **2-(tributylstannylyl)thiazole**, palladium catalyst, ligand (if used), and CuI (if used).
- Add the anhydrous, degassed solvent via syringe.
- Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
- Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir for the required time (monitor by TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylthiazole.

Example Protocol: Synthesis of a Methylthiothiazole Epothilone B Analogue[2]

Materials:

- Vinyl iodide of epothilone macrocycle (1.0 equiv)
- 2-(Methylthio)-5-(tributylstannylyl)thiazole (2.0 equiv)
- Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct ($\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$) (0.2 equiv)
- Copper(I) iodide (CuI) (2.0 equiv)
- Triphenylarsine (AsPh_3) (0.8 equiv)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- In a reaction vessel, the vinyl iodide, 2-(methylthio)-5-(tributylstannylyl)thiazole, $\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$, CuI , and AsPh_3 were combined.
- Anhydrous DMF was added, and the reaction mixture was stirred at 25 °C.
- The progress of the reaction was monitored until completion.
- The reaction yielded the methylthiothiazole epothilone B analogue in 72% yield after purification.

Mandatory Visualization Signaling Pathways and Experimental Workflows

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Catalytic cycle of the Stille cross-coupling reaction.

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Caption: General experimental workflow for Stille coupling.

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```

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